5a-Pregnane-3,20-dione

Description

Nomenclature and Chemical Classification within Steroids

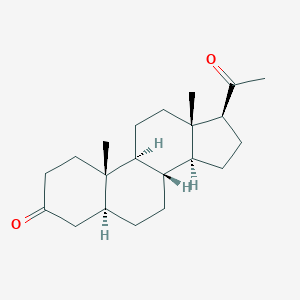

5α-Pregnane-3,20-dione, also known by various synonyms including allopregnanedione and 5α-dihydroprogesterone (5α-DHP), is a C21-steroid hormone. chemicalbook.comcontaminantdb.caebi.ac.uk Its chemical structure is based on the pregnane (B1235032) skeleton, featuring oxo groups at positions 3 and 20. chemicalbook.comcontaminantdb.caebi.ac.uk This compound is classified as a progestogen and a neurosteroid. chemicalbook.comebi.ac.ukwikipedia.org It belongs to the broader class of organic compounds known as gluco/mineralocorticoids, progestogins, and their derivatives. foodb.canp-mrd.orghmdb.ca

| Synonyms | Systematic IUPAC Name | Chemical Formula | Molar Mass |

| Allopregnanedione, 5α-Dihydroprogesterone (5α-DHP) | (1S,3aS,3bR,5aS,9aS,9bS,11aS)-1-Acetyl-9a,11a-dimethylhexadecahydro-7H-cyclopenta[a]phenanthren-7-one | C21H32O2 | 316.488 g·mol−1 |

This table provides a summary of the nomenclature and basic chemical properties of 5α-Pregnane-3,20-dione.

Historical Context of Discovery and Early Research of 5α-Pregnane-3,20-dione

The discovery and initial research into 5α-pregnane-3,20-dione are rooted in the broader study of steroid metabolism. The 5α-reductase enzyme, which is crucial for the synthesis of this compound, was first characterized in the 1950s in rat liver slices. nih.gov Early studies focused on its ability to convert various steroid substrates. nih.gov The first androgen ever isolated, androsterone (B159326), was a 5α-reduced androstane, highlighting the early recognition of the significance of the 5α-reduction pathway. nih.gov Over time, research demonstrated the formation of 5α-pregnane-3,20-dione from progesterone (B1679170) in various tissues, including the brain, leading to its classification as a neurosteroid. nih.gov

Role as an Endogenous Progestogen and Neurosteroid

5α-Pregnane-3,20-dione is an endogenous progestogen and neurosteroid synthesized from progesterone. chemicalbook.comwikipedia.org It acts as an intermediate in the biosynthesis of other neurosteroids like allopregnanolone (B1667786) and isopregnanolone. chemicalbook.comwikipedia.org The conversion of progesterone to 5α-pregnane-3,20-dione is catalyzed by the enzyme 5α-reductase. researchgate.netnih.gov This is often the rate-limiting step in the production of allopregnanolone. researchgate.net

As a progestogen, 5α-pregnane-3,20-dione has been shown to possess approximately 33% of the progestogenic potency of progesterone. wikipedia.org It is an agonist of the progesterone receptor and can induce a progestagenic response in the endometrium, which is essential for maintaining early pregnancy in some species. wikipedia.orgymaws.com

In its role as a neurosteroid, 5α-pregnane-3,20-dione is part of a biosynthetic pathway within the central nervous system. nih.gov It can be further metabolized to allopregnanolone, a potent positive allosteric modulator of the GABAA receptor. researchgate.netwikipedia.orgpnas.org Unlike its metabolite allopregnanolone, 5α-pregnane-3,20-dione binds with high affinity to intracellular progesterone receptors, which regulate gene transcription. pnas.orgpnas.org

Significance in Mammalian Physiology and Pathophysiology

The physiological and pathophysiological significance of 5α-pregnane-3,20-dione is multifaceted, impacting reproductive processes, neurological function, and disease states.

Physiology:

Reproduction: In mares, 5α-dihydroprogesterone has demonstrated the ability to activate the endometrium and maintain early pregnancy. ymaws.com In African elephants, 5α-reduced progestins, including 5α-pregnane-3,20-dione, are the primary progestins produced by the corpus luteum. psu.edu

Neuroactivity: 5α-Pregnane-3,20-dione and its metabolite allopregnanolone are considered key endogenous neuroactive steroids for maintaining the efficacy of GABAergic transmission. pnas.org Studies in human brains have shown regional differences in the concentrations of progesterone and its metabolites, including 5α-pregnane-3,20-dione, with levels fluctuating with the menstrual cycle. nih.gov This suggests a role in physiological processes such as ovulation. nih.gov In the murine microglial cell line BV-2, 5α-dihydroprogesterone has been shown to suppress the release of nitric oxide induced by lipopolysaccharides, suggesting a role in modulating the immune response in the nervous system. nih.gov

Pathophysiology:

Neurological and Psychiatric Conditions: Altered levels of allopregnanolone, for which 5α-pregnane-3,20-dione is a direct precursor, have been linked to anxiety, depression, premenstrual syndrome, and other psychiatric disorders. researchgate.net Research using a mouse model of protracted social isolation showed a significant decrease in the biosynthesis of both 5α-pregnane-3,20-dione and allopregnanolone in the frontal cortex, suggesting a potential role in the pathophysiology of conditions related to social stress. pnas.orgpnas.org It has also been associated with conditions like schizophrenia and major depressive disorder. foodb.cahmdb.ca

Cancer: 5α-Pregnane-3,20-dione is a significant metabolite of progesterone in breast cancer tissue. chemicalbook.com It has been shown to promote the proliferation and decrease the adhesion of MCF-7 breast cancer cells. nih.gov Research suggests that it may be involved in promoting breast neoplasia and metastasis by affecting adhesion and cytoskeletal molecules like actin and vinculin. nih.govselleckchem.com

Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRPGKVKISIQBV-BJMCWZGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017277 | |

| Record name | 5alpha-Dihydroprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5a-Pregnane-3,20-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-65-4 | |

| Record name | 5α-Dihydroprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,20-Allopregnanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,20-Allopregnanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Dihydroprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-pregnane-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,20-ALLOPREGNANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98G4S1OH0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5a-Pregnane-3,20-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | 5a-Pregnane-3,20-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 5α Pregnane 3,20 Dione

Precursor Derivation: Progesterone (B1679170) Metabolism

5α-Pregnane-3,20-dione, also known as 5α-dihydroprogesterone (5α-DHP), is an endogenous neurosteroid and progestogen synthesized from progesterone. wikipedia.orgchemicalbook.com Its formation is a critical step in steroid metabolism, leading to various downstream products with significant biological roles.

Conversion of Progesterone to 5α-Pregnane-3,20-dione via 5α-Reductase

The primary pathway for the synthesis of 5α-Pregnane-3,20-dione involves the irreversible reduction of progesterone. mdpi.com This reaction is catalyzed by the enzyme 5α-reductase (SRD5A). pnas.orgnih.gov There are three known isozymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org While all three have shown the ability to reduce progesterone, SRD5A1 and SRD5A2 are considered the principal enzymes in this conversion. wikipedia.orgnih.gov The reaction involves the use of NADPH as a cofactor to facilitate a hydride shift on the double carbon bond in the A ring of progesterone, leading to the formation of 5α-Pregnane-3,20-dione. wikipedia.org This conversion is not limited to a single tissue type and has been observed in various parts of the body, including the brain, liver, and reproductive tissues. oup.comnih.gov

Enzymatic Regulation of 5α-Reductase Activity in 5α-Pregnane-3,20-dione Synthesis

The activity of 5α-reductase is a rate-limiting step in the synthesis of neurosteroids derived from progesterone, such as allopregnanolone (B1667786). wikipedia.orgnih.gov Consequently, the regulation of this enzyme is crucial in determining the levels of 5α-Pregnane-3,20-dione and its subsequent metabolites. Several factors can influence 5α-reductase activity. For instance, studies in rats have shown that sleep deprivation can enhance the expression and activity of 5α-reductase in the prefrontal cortex. wikipedia.orgnih.gov Furthermore, certain selective serotonin (B10506) reuptake inhibitors (SSRIs) have been found to directly affect the activity of neurosteroidogenic enzymes. pnas.org While some studies suggest these drugs can alter the conversion of 5α-Pregnane-3,20-dione to downstream metabolites, their direct impact on the initial synthesis from progesterone is also an area of investigation. pnas.org

Further Metabolic Transformations of 5α-Pregnane-3,20-dione

Once formed, 5α-Pregnane-3,20-dione serves as a key intermediate that can be further metabolized into other significant steroids. wikipedia.orgchemicalbook.com These transformations are crucial for its diverse biological functions.

Formation of Allopregnanolone and Isopregnanolone from 5α-Pregnane-3,20-dione

5α-Pregnane-3,20-dione is a direct precursor to the neurosteroids allopregnanolone and isopregnanolone. wikipedia.orgwikipedia.org The formation of these compounds involves the reduction of the ketone group at the C3 position of 5α-Pregnane-3,20-dione. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α-Pregnane-3,20-dione to allopregnanolone (3α,5α-tetrahydroprogesterone). pnas.orgwikipedia.org Conversely, the action of 3β-hydroxysteroid oxidoreductase on 5α-Pregnane-3,20-dione leads to the formation of isopregnanolone. ethz.ch This metabolic step is a critical juncture, as allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, while the activities of other metabolites can vary. wikipedia.orgeuropeanreview.org

Role of Aldo-Keto Reductases (AKRs) in Allopregnanolone Synthesis (e.g., AKR1C1, AKR1C2, AKR1C4)

The conversion of 5α-Pregnane-3,20-dione to allopregnanolone is primarily catalyzed by members of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily. nih.govnih.gov In humans, this subfamily includes four enzymes: AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.gov

AKR1C1, AKR1C2, and AKR1C4 show high catalytic efficiency for the reduction of 5α-Pregnane-3,20-dione. wikipedia.orgnih.gov

AKR1C2 preferentially synthesizes allopregnanolone. europeanreview.orgnih.gov

AKR1C1 , while capable of producing allopregnanolone, also preferentially forms 20α-hydroxy-5α-pregnan-3-one from 5α-Pregnane-3,20-dione and is involved in the inactivation of allopregnanolone. wikipedia.orgnih.gov

AKR1C4 also efficiently catalyzes the reduction of 5α-Pregnane-3,20-dione to yield allopregnanolone. frontiersin.org

AKR1C3 exhibits low catalytic efficiency for the reduction of 5α-Pregnane-3,20-dione. wikipedia.orgnih.gov

The tissue-specific expression of these enzymes further dictates the metabolic fate of 5α-Pregnane-3,20-dione. For example, AKR1C4 is predominantly found in the liver, while AKR1C1 and AKR1C2 are expressed in various tissues, including the brain. nih.govspandidos-publications.com

Involvement in Androgen Backdoor Pathway

5α-Pregnane-3,20-dione is a key intermediate in the "backdoor" pathway of androgen synthesis, an alternative route to the production of the potent androgen dihydrotestosterone (B1667394) (DHT) that bypasses the conventional intermediates like testosterone. nih.govnih.gov In this pathway, progesterone is first converted to 5α-Pregnane-3,20-dione. nih.gov This is then further metabolized through a series of reactions involving enzymes like P450c17 (17α-hydroxylase/17,20-lyase) and various hydroxysteroid dehydrogenases to ultimately yield DHT. nih.gove-apem.org

Specifically, in one variation of the backdoor pathway, 17α-hydroxyprogesterone (17-OHP) is reduced by 5α-reductase (SRD5A1) to 5α-pregnan-17α-ol-3,20-dione. nih.govresearchgate.net This is subsequently reduced by AKR1C2 or AKR1C4 to 17OH-allopregnanolone, which is then converted to androsterone (B159326). nih.govresearchgate.net Androsterone can then be converted to androstanediol, a direct precursor of DHT. nih.gov This pathway is particularly significant during fetal development for male sexual differentiation. nih.gov

Precursor Role in 5α-Androstane-3α,17β-diol and Dihydrotestosterone Synthesis

5α-Pregnane-3,20-dione serves as a crucial intermediary in the "backdoor pathway" of androgen synthesis, an alternative route to the production of dihydrotestosterone (DHT) that bypasses testosterone. wikipedia.orgresearchgate.net In this pathway, 17α-hydroxyprogesterone is first converted to 5α-pregnan-17α-ol-3,20-dione, which is then metabolized to 5α-pregnane-3α,17α-diol-20-one. wikipedia.orgwikipedia.org Subsequent enzymatic reactions lead to the formation of androsterone and then 5α-androstane-3α,17β-diol, a direct precursor to the potent androgen DHT. researchgate.netwikipedia.org This pathway is particularly significant during certain developmental stages. researchgate.net

The conversion of 5α-pregnane-3,20-dione can also lead to the formation of 5α-androst-16-en-3-one, 5α-androst-16-en-3α-ol, and 5α-androst-16-en-3β-ol through the action of a reconstituted Δ16-C19-steroid synthetase system. nih.gov This suggests a potential route for the synthesis of 5α-reduced Δ16-C19 steroids from pregnenolone (B344588) and progesterone via 5α-reduced C21 steroid intermediates like 5α-pregnane-3,20-dione. nih.gov

Esterification Pathways of 5α-Pregnane-3,20-dione Metabolites

Homogenates of bovine corpora lutea can metabolize progesterone into several compounds, including 5α-pregnane-3,20-dione and 3β-hydroxy-5α-pregnan-20-one (allopregnanolone). nih.gov A notable subsequent reaction is the esterification of allopregnanolone, forming fatty acid esters. nih.gov The enzyme system responsible for this esterification is primarily located in the microsome-enriched subcellular fraction and is stimulated by ATP and coenzyme A. nih.gov The addition of oleic acid enhances the formation of these steroid esters, indicating its incorporation into the final product. nih.gov This suggests that the allopregnanolone esters found in the body are derived from progesterone metabolism rather than from pregnenolone. nih.gov

Tissue and Organ-Specific Biosynthesis of 5α-Pregnane-3,20-dione

The production of 5α-pregnane-3,20-dione is not confined to a single organ but occurs in various tissues throughout the body, each with distinct regulatory mechanisms and physiological implications.

Central Nervous System Synthesis (Neurosteroidogenesis)

The central nervous system (CNS) is capable of synthesizing steroids independently of peripheral endocrine glands, a process known as neurosteroidogenesis. nih.gov Within the brain, glial cells, particularly oligodendrocytes and astrocytes, are sites of steroid synthesis. oup.com Progesterone is metabolized within these cells to 5α-pregnane-3,20-dione by 5α-reductase. oup.com This neurosteroid can then be further converted to 3α-hydroxy-5α-pregnan-20-one (allopregnanolone). oup.com

Studies in human brains have revealed regional differences in the concentrations of progesterone and its metabolites. nih.gov The highest levels of 5α-pregnane-3,20-dione and allopregnanolone are found in the substantia nigra and basal hypothalamus. nih.gov Brain concentrations of these steroids are significantly higher in fertile women during the luteal phase compared to postmenopausal women, reflecting the influence of ovarian steroid production. nih.gov However, the distinct regional distribution also points to local control over steroid uptake and binding within the brain. nih.gov

Adrenal Gland and Gonadal Synthesis

The adrenal glands and gonads are primary sites of steroid hormone production. ontosight.ainih.gov 5α-Pregnane-3,20-dione is produced in the adrenal glands from cholesterol through a series of enzymatic reactions. ontosight.ai Research has shown that homogenates of both normal and hyperplastic adult human adrenal tissue can produce 5α-pregnane-3,20-dione from both pregnenolone and progesterone. oup.com In contrast, this conversion from progesterone was not detected in the adrenals of early human fetuses. oup.com

In males, the testes are also involved in the synthesis of 5α-reduced steroids. Pig testicular microsomes contain a reconstituted Δ16-C19-steroid synthetase system that can utilize 5α-pregnane-3,20-dione as a substrate. nih.gov

Placental Contribution during Pregnancy

During pregnancy, the placenta becomes a significant source of steroid hormones. The concentration of 5α-pregnane-3,20-dione in the peripheral blood of pregnant women is notably higher than in nonpregnant women. nih.gov In vitro studies using placental tissue have demonstrated the synthesis of 5α-reduced pregnanes from progesterone. nih.gov The rate of formation of 5α-pregnane-3,20-dione in term placentas has been measured, and the optimal pH for this synthesis in placental homogenates is 8.8. nih.gov

In mares, the uteroplacental tissues are the primary source of progestagens in late gestation. oup.com The major outputs are 5α-pregnane-3,20-dione and 20α-hydroxy-5α-pregnan-3-one, which are released into both the maternal and fetal circulations at rates that increase as term approaches. oup.com Interestingly, the distribution of 5α-pregnane-3,20-dione shifts from primarily entering the uterine circulation before 220 days of gestation to predominantly entering the umbilical circulation after 260 days. oup.com

Metabolism in Uterine Tissues

The uterus actively metabolizes progesterone and its derivatives. Studies in rabbits have shown that the uterus converts progesterone to 5α-pregnane-3,20-dione and further metabolizes it. oup.com The uterine extraction of 5α-pregnane-3,20-dione is high, with a significant portion of the circulating compound entering the uterine tissue and only a small fraction leaving as the original compound. oup.com This active metabolism is consistent with the finding that only a small percentage of the total radioactivity in the uterus remains as 5α-[³H]DHP after infusion. oup.com The low retention of 5α-pregnane-3,20-dione in the uterus may be due to a combination of active metabolism and the absence of a specific uterine receptor for this metabolite. oup.compnas.org

Molecular Mechanisms of Action of 5α Pregnane 3,20 Dione

Receptor Interactions and Binding Affinity

The physiological responses to 5α-pregnane-3,20-dione are dictated by its ability to bind to and modulate the activity of specific receptors. Its interactions are complex, encompassing both agonistic and modulatory roles across different receptor types.

Progesterone (B1679170) Receptor Agonism and Relative Potency

5α-Pregnane-3,20-dione, also known as 5α-dihydroprogesterone (5α-DHP), is recognized as an agonist of the progesterone receptor glpbio.cn. As a metabolite of progesterone, it is formed through the action of the enzyme 5α-reductase glpbio.cn. While it shares the agonist properties of its parent compound, the specifics of its binding affinity and relative potency at the progesterone receptor require further detailed characterization.

GABA-A Receptor Modulation

5α-Pregnane-3,20-dione exhibits significant modulatory effects on the gamma-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission in the central nervous system.

Certain neuroactive steroids, including metabolites of progesterone, are established as potent positive allosteric modulators of the GABA-A receptor wikipedia.orgnih.gov. These molecules bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron wikipedia.org. This potentiation of GABAergic inhibition is a key mechanism underlying the anesthetic and sedative effects of some pregnane (B1235032) steroids wikipedia.org. While the broader class of neurosteroids is known for this activity, specific dose-response data for 5α-pregnane-3,20-dione's positive allosteric modulation of GABA-A receptors warrants more extensive investigation.

In contrast to its effects on typical GABA-A receptors, there is evidence to suggest that 5α-pregnane-3,20-dione may act as a negative allosteric modulator of GABA-A-rho (formerly known as GABA-C) receptors wikipedia.org. Research has shown that the stereochemistry at the 5th carbon of the steroid backbone is a critical determinant of the modulatory effect at the ρ1 receptor channel scispace.com. For instance, 5β-pregnane-3,20-dione has been demonstrated to inhibit GABA-elicited currents of the ρ1 receptor channel scispace.com. This suggests that the 5α-configuration of 5α-pregnane-3,20-dione likely confers a similar inhibitory profile at this receptor subtype.

Pregnane X Receptor (PXR) Agonism

The pregnane X receptor (PXR) is a nuclear receptor primarily involved in sensing foreign substances and regulating the expression of genes involved in their metabolism and clearance wikipedia.org. PXR is activated by a wide array of endogenous and exogenous compounds, including various steroids wikipedia.org. Notably, 5α-dihydroprogesterone is listed among the steroid agonists of PXR wikipedia.org. The activation of PXR by such steroids is a conserved property across various species nih.gov. This interaction suggests a role for 5α-pregnane-3,20-dione in the regulation of xenobiotic and endobiotic metabolism.

| Receptor | Interaction Type | Functional Effect |

| Progesterone Receptor | Agonist | Elicits progestogenic effects. |

| GABA-A Receptor | Positive Allosteric Modulator | Enhances GABA-mediated inhibitory neurotransmission. |

| GABA-A-rho Receptor | Negative Allosteric Modulator | Inhibits GABA-mediated currents. |

| Pregnane X Receptor (PXR) | Agonist | Regulates expression of metabolic enzymes and transporters. |

Absence of Specific Uterine Cytosol Receptor System for 5α-Pregnane-3,20-dione in Hamsters

Studies conducted in the hamster uterus have provided strong evidence for the absence of a specific cytosolic receptor system for 5α-pregnane-3,20-dione nih.gov. Research involving density-gradient centrifugation and Scatchard plot analysis of radiolabeled 5α-pregnane-3,20-dione binding in uterine cytosol did not reveal any specific binding components nih.gov. Furthermore, in vivo experiments showed that while progesterone administration led to a depletion of progesterone receptor sites from the uterine cytosol, treatment with 5α-pregnane-3,20-dione did not have the same effect nih.gov. These findings indicate that the uterine progestational response is mediated by progesterone's interaction with its own specific receptor, and not through a distinct receptor system for its 5α-reduced metabolite nih.gov.

Interactions with Other Steroid Receptors (e.g., Estrogen Receptors)

While 5α-Pregnane-3,20-dione (also known as 5α-dihydroprogesterone or 5αP) is a metabolite of progesterone, its interactions are not limited to progesterone-related pathways. Research indicates a significant interplay with estrogen signaling. In MCF-7 breast cancer cells, specific binding sites for 5αP have been identified exclusively in the plasma membrane fraction, distinct from the cytosolic and nuclear locations of estradiol (B170435) binding sites. nih.gov

A key finding is the regulation of 5αP receptor density by estradiol. Exposing MCF-7 cells to estradiol leads to a significant increase in the number of 5αP receptors. This upregulation suggests that estrogen can sensitize cells to the effects of 5αP, highlighting a cooperative relationship between the two hormone signaling pathways. nih.gov For instance, estradiol treatment over 24 hours can result in a 4.2-fold increase in 5αP receptor density. nih.gov This indicates that the presence of estrogen can amplify the cellular response to 5α-Pregnane-3,20-dione.

Downstream Signaling Pathways

The binding of 5α-Pregnane-3,20-dione to its membrane receptors initiates a cascade of intracellular events, influencing critical cellular processes through various signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

Evidence points to the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway in mediating the effects of 5αP. The pro-cancer activities induced by 5αP, such as increased cell proliferation and detachment, are linked to the activation of this pathway. researchgate.net The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including growth, differentiation, and apoptosis. The activation of this pathway by 5αP suggests a mechanism by which this progesterone metabolite can exert its significant influence on cell behavior, particularly in the context of breast cancer. researchgate.net

Regulation of Gene Expression via Nuclear and Membrane Receptors

Unlike classic steroid hormones that typically bind to nuclear receptors to directly regulate gene transcription, 5α-Pregnane-3,20-dione primarily acts through receptors located on the cell surface. nih.govsigmaaldrich.com Studies on MCF-7 breast cancer cells have confirmed the presence of high-affinity, specific binding sites for 5αP on the plasma membrane, with no detectable binding in the nuclear or cytosolic fractions. nih.gov

The binding of 5αP to these membrane receptors triggers intracellular signaling cascades, such as the MAPK pathway, which in turn can modulate the activity of transcription factors and regulate the expression of target genes. researchgate.net This represents an indirect, non-genomic mechanism of gene regulation. The downstream effects of this signaling can influence genes involved in cell cycle progression and apoptosis. researchgate.net For example, its metabolite, allopregnanolone (B1667786), has been shown to regulate the expression of genes that promote mitosis and reduce anti-mitotic gene expression. nih.gov

Effects on Cytoskeletal Molecules and Cell Adhesion

Concurrently, 5αP affects the actin cytoskeleton by causing a decrease in polymerized F-actin stress fibers. nih.gov This is accompanied by a decrease in the insoluble (polymerized) actin fraction and an increase in the soluble (unpolymerized) actin fraction, indicating a depolymerization of actin filaments. nih.gov The combined decrease in the expression and proper organization of both actin and vinculin is believed to be the mechanism behind the observed reduction in cell adhesion and potential promotion of metastasis. nih.govselleckchem.com

Physiological and Pathophysiological Roles of 5α Pregnane 3,20 Dione

Neuroendocrine Functions

As a neurosteroid, 5α-pregnane-3,20-dione and its metabolites have significant effects on the central nervous system, influencing mood and cognitive functions.

5α-Pregnane-3,20-dione is considered a key neurosteroid due to its presence and activity within the central nervous system. It is a 5α-reduced metabolite of progesterone (B1679170), a conversion that occurs within the brain. nih.govnih.gov These 5α-reduced metabolites are generally more potent as central nervous system depressants than progesterone itself. nih.gov

The primary neurosteroid activity of 5α-pregnane-3,20-dione is often attributed to its role as a precursor to the potent neuroactive steroid, allopregnanolone (B1667786). nih.gov Allopregnanolone is a strong positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter system in the brain. nih.gov By enhancing GABAergic transmission, allopregnanolone exerts anxiolytic, sedative, and anticonvulsant effects.

Concentrations of 5α-pregnane-3,20-dione have been found in various regions of the human brain, with the highest levels detected in the substantia nigra and basal hypothalamus. nih.gov The presence of this compound in the brain is dependent on ovarian steroid production, with significantly higher concentrations observed in fertile women during the luteal phase compared to postmenopausal women. nih.gov This indicates that circulating hormones influence its central nervous system levels.

During progesterone-induced "anesthesia" in animal models, high concentrations of both progesterone and 5α-pregnane-3,20-dione are found in the brain, with the highest levels of 5α-pregnane-3,20-dione in the striatum and hippocampus. nih.gov The ratio of 5α-pregnane-3,20-dione to progesterone is significantly higher in the brain than in plasma, suggesting active conversion of progesterone to its 5α-reduced metabolite within the brain. nih.gov This metabolic process is considered an important factor contributing to the anesthetic properties of progesterone. nih.gov

The influence of 5α-pregnane-3,20-dione on mood and cognitive functions is largely understood through its conversion to allopregnanolone. Fluctuations in the levels of progesterone and its neuroactive metabolites, including 5α-pregnane-3,20-dione and allopregnanolone, are associated with changes in mood and anxiety states.

Allopregnanolone has been shown to have antidepressant and anxiolytic effects. mdpi.com Therefore, the availability of its precursor, 5α-pregnane-3,20-dione, is crucial for these mood-regulating actions. Conditions characterized by mood disturbances, such as premenstrual dysphoric disorder (PMDD) and postpartum depression, have been linked to alterations in the levels or sensitivity to these neuroactive steroids. mdpi.com

Research suggests that the therapeutic effects of certain antidepressants may be mediated, in part, by their ability to increase the brain concentrations of allopregnanolone. This highlights the importance of the metabolic pathway that includes the formation of 5α-pregnane-3,20-dione.

While direct studies on the specific cognitive effects of 5α-pregnane-3,20-dione are limited, its role as a precursor to allopregnanolone suggests an indirect influence. Allopregnanolone has been shown to affect learning and memory processes, although the effects can be complex, with both enhancing and impairing actions reported depending on the specific circumstances.

Oncological Research

The progesterone metabolite 5α-pregnane-3,20-dione (5αP) is a subject of significant interest in oncological research, particularly concerning its involvement in breast cancer. Tumorous human breast tissue has been found to readily convert progesterone into 5αP. nih.gov This metabolite has demonstrated the ability to influence cellular processes critical to the development and progression of breast neoplasms.

Research indicates that 5α-pregnane-3,20-dione may play a promotional role in breast neoplasia and metastasis by affecting key cellular characteristics such as adhesion and cytoskeletal integrity. nih.gov In vitro studies using the MCF-7 breast cancer cell line have shown that treatment with 5αP leads to a dose-dependent decrease in cell-to-cell contact, cell area, and attachment to the substratum. nih.gov These alterations in cellular adhesion are accompanied by a reduction in vinculin-containing adhesion plaques and a decrease in the expression of vinculin, a membrane-associated protein crucial for linking the actin cytoskeleton to the extracellular matrix. nih.gov

Furthermore, 5αP treatment has been observed to cause a depolymerization of actin stress fibers, resulting in a decrease in the insoluble, polymerized F-actin fraction and an increase in the soluble G-actin fraction. nih.gov The observed effects on cell adhesion and cytoskeletal organization are thought to contribute to the increased cell proliferation and detachment associated with 5αP, which are critical steps in tumor progression and metastasis. nih.govnih.gov

Table 1: Effects of 5α-Pregnane-3,20-dione on MCF-7 Breast Cancer Cells

| Cellular Parameter | Observed Effect of 5α-Pregnane-3,20-dione | Reference |

|---|---|---|

| Cell-Substrate Attachment | Decreased | nih.gov |

| Adhesion Plaques | Decreased | nih.gov |

| Vinculin Expression | Decreased | nih.gov |

| Polymerized F-actin | Decreased | nih.gov |

| Cell Proliferation | Increased | nih.govnih.gov |

| Cell Detachment | Increased | nih.gov |

The influence of 5α-pregnane-3,20-dione on breast cancer cell proliferation and tumor formation appears to be independent of the presence or absence of estrogen receptors (ER) and progesterone receptors (PR). researchgate.net This suggests a mechanism of action that is distinct from the classical steroid hormone receptor pathways. Subcutaneous administration of 5α-dihydroprogesterone (a synonym for 5α-pregnane-3,20-dione) has been shown to promote tumor growth in an ER- and PR-negative breast cancer model (MDA-MB-231) implanted in mice. researchgate.net This indicates that 5αP can exert its proliferative effects even in breast cancers that are not responsive to traditional anti-estrogen or anti-progestin therapies.

While 5α-pregnane-3,20-dione can act independently of ER and PR, evidence also suggests it can modulate the expression of these receptors. researchgate.net It has been shown that 5αP is capable of inducing estrogen receptors in breast cancer cells, which could potentially upregulate the cancer cells' sensitivity to estrogen. researchgate.net Furthermore, studies have identified specific binding sites for 5αP in the membranes of MCF-7 breast cancer cells. nih.gov The density of these 5αP receptors has been shown to be significantly increased following exposure to estradiol (B170435), with a more than four-fold increase observed after 24 hours of treatment. nih.gov This upregulation of 5αP receptors by estradiol suggests a potential feedback mechanism where estrogen can enhance the cellular responsiveness to 5αP. nih.gov This interaction between the estrogen signaling pathway and 5αP binding sites may have important implications for the hormonal regulation of breast cancer growth. nih.gov

Other Biological Activities

Beyond its role in oncology, 5α-pregnane-3,20-dione exhibits other significant biological activities, primarily related to its effects on the central nervous system.

The conversion of progesterone to 5α-pregnane-3,20-dione in the brain is considered a potentially important factor in the anesthetic properties of progesterone. nih.gov During progesterone-induced anesthesia in animal models, high concentrations of 5αP have been detected in various brain regions, with the ratio of 5αP to progesterone being significantly higher in brain tissue than in plasma. nih.gov This suggests a localized central nervous system metabolism and action. nih.gov

The anxiolytic effects of progesterone are also believed to be mediated, at least in part, through its conversion to 5α-reduced metabolites. hormonebalance.org The metabolite 5α-pregnan-3α-ol-20-one (allopregnanolone), which is derived from 5α-pregnane-3,20-dione, has demonstrated significant anxiolytic properties. hormonebalance.orgnih.gov Studies have shown that the anxiolytic activity of progesterone is blocked by inhibitors of the 5α-reductase enzyme, which is responsible for the conversion of progesterone to 5αP. hormonebalance.org This indicates that the formation of 5α-pregnane-3,20-dione and its subsequent metabolites is a critical step for these effects. hormonebalance.org These neurosteroids are known to be potent positive allosteric modulators of GABAA receptors, which is a likely mechanism for their anxiolytic and anesthetic actions. nih.govsigmaaldrich.com

Progesterone and its metabolites have well-documented anti-seizure effects. researchgate.net While 5α-pregnane-3,20-dione itself was found to be ineffective against N-methyl-D-aspartate (NMDA)-induced convulsions, its metabolite, allopregnanolone, demonstrates potent anticonvulsant activity. frontiersin.org The anti-seizure actions of progesterone are largely attributed to its conversion to these neuroactive metabolites. nih.gov

The mechanism underlying these anti-seizure effects is primarily through the positive allosteric modulation of GABAA receptors by metabolites like allopregnanolone. nih.govresearchgate.net This modulation enhances GABAergic inhibition in the brain, thereby reducing neuronal excitability and suppressing seizure activity. researchgate.netnih.gov The necessity of the metabolic conversion from progesterone is highlighted by studies where the anti-seizure effects of progesterone were diminished by inhibitors of 5α-reductase. nih.gov

Table 2: Summary of Other Biological Activities of 5α-Pregnane-3,20-dione and its Metabolites

| Biological Activity | Compound | Mechanism of Action | Reference |

|---|---|---|---|

| Anesthetic | 5α-Pregnane-3,20-dione | Conversion from progesterone in the brain | nih.gov |

| Anxiolytic | Allopregnanolone (metabolite) | Positive allosteric modulation of GABAA receptors | hormonebalance.orgnih.gov |

| Anti-seizure | Allopregnanolone (metabolite) | Positive allosteric modulation of GABAA receptors | nih.govresearchgate.net |

Research Methodologies and Analytical Approaches for 5α Pregnane 3,20 Dione

Quantification Techniques

Accurate measurement of 5α-Pregnane-3,20-dione in complex biological matrices like plasma and tissue is critical for understanding its physiological roles. Several highly sensitive and specific techniques have been developed for this purpose.

Radioimmunoassay (RIA) is a sensitive technique used for quantifying steroid concentrations in biological samples. An RIA procedure has been specifically developed for the measurement of 5α-pregnane-3,20-dione in human plasma. nih.gov This method typically involves an initial ether extraction of the plasma samples, followed by column chromatography to isolate the compound before quantification. nih.gov

The assay utilizes an antiserum with high affinity for 5α-pregnane-3,20-dione. nih.gov For instance, one such antiserum, generated in rabbits, demonstrated an affinity constant (Ka) of 3.72 x 10⁹ l/mol and could bind 40% of 40 picograms of tritiated 5α-pregnane-3,20-dione at a working dilution of 1:2800. nih.gov A key aspect of RIA is the specificity of the antibody, and cross-reactivity with other structurally similar steroids must be assessed.

| Compound | Cross-Reactivity (%) |

|---|---|

| 5β-pregnane-3,20-dione | 1.8% |

| Other hydroxylated pregnanes | 5-40% |

Due to this cross-reactivity, a chromatographic purification step is essential to separate 5α-pregnane-3,20-dione from these other steroids before performing the immunoassay. nih.gov RIA has been successfully applied to measure the concentration of 5α-pregnane-3,20-dione in the plasma of pregnant women and in various regions of the human brain from post-mortem tissues. nih.govnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for separating and identifying chemical compounds. While its application is favored for less polar and volatile compounds, it can be successfully used to determine the presence of steroids like pregnane (B1235032) derivatives. researchgate.netbrjac.com.br For many steroids, a derivatization step is required to increase their volatility and thermal stability, making them suitable for GC analysis. brjac.com.br

In GC-MS, the sample is first vaporized and separated based on its physicochemical properties as it passes through a chromatographic column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification and quantification. brjac.com.br This technique has been employed in studies of steroid biosynthesis in human tissues. hmdb.ca

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of progesterone (B1679170) and its metabolites, including 5α-pregnane-3,20-dione. plos.orgnih.gov This technique offers significant advantages, such as requiring minimal sample preparation and no need for chemical derivatization. plos.orgnih.gov

A combined LC-MS/MS method has been developed for the simultaneous detection and quantification of progesterone and 16 of its metabolites in a single chromatographic run with femtomolar sensitivity. nih.gov The analysis is typically performed in positive ion mode with electrospray ionization (ESI). To enhance sensitivity, a Scheduled Multiple Reaction Monitoring (MRM) algorithm can be used, which monitors specific precursor-to-product ion transitions for each target analyte only during the time window of its expected elution. nih.gov This approach has been successfully applied to evaluate progesterone metabolism in the HES endometrial cell line. plos.orgnih.gov

Chromatographic purification is a fundamental step in the study of 5α-pregnane-3,20-dione, used to isolate the compound from complex mixtures for quantification or further experiments. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution chromatographic technique used to separate, identify, and quantify components in a mixture. It has been used in the purification of 5α-reduced progestins from tissue and plasma extracts prior to quantification by enzyme immunoassay. researchgate.net The purity of commercially available 5α-pregnane-3,20-dione is often verified using HPLC, with purities of over 98% reported. selleckchem.com

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive chromatographic method often used to check the purity of a compound or to separate components of a mixture. plos.org The purity of related steroid compounds, such as 5α-Pregnan-3α-ol-11,20-dione, has been assessed using TLC. sigmaaldrich.com

Sephadex LH-20 Chromatography : Sephadex LH-20 is a versatile liquid chromatography medium made from hydroxypropylated, cross-linked dextran. oup.comprep-hplc.com Its dual hydrophilic and lipophilic character makes it exceptionally useful for the separation of natural products like steroids in organic solvents. prep-hplc.comresearchgate.net Sephadex LH-20 column chromatography is particularly effective for separating closely related steroid species and is frequently used as a purification step in steroid assay procedures, including radioimmunoassays, because it is reproducible and contributes minimal interfering substances. oup.comoup.com

| Method | Principle | Application for 5α-Pregnane-3,20-dione |

|---|---|---|

| HPLC | High-pressure separation on a solid stationary phase. | Purification from biological extracts; Purity assessment. researchgate.netselleckchem.com |

| TLC | Separation on a thin layer of adsorbent material. | Purity assessment of related steroids. sigmaaldrich.com |

| Sephadex LH-20 | Molecular sizing and partition chromatography based on hydrophilic/lipophilic properties. | Isolation of steroids from plasma/tissue extracts prior to immunoassay. nih.govoup.com |

In Vitro Study Models

In vitro models are indispensable for investigating the cellular and molecular mechanisms of action of 5α-pregnane-3,20-dione in a controlled environment.

The human breast cancer cell line MCF-7 is a widely used in vitro model for studying the effects of steroids on breast cancer. nih.gov This cell line is particularly relevant as tumorous human breast tissue has been shown to convert progesterone to 5α-pregnane-3,20-dione. nih.gov

Studies using MCF-7 cells have provided significant insights into the biological activities of this progesterone metabolite. Research has shown that treatment of MCF-7 cells with 5α-pregnane-3,20-dione leads to a range of cellular changes. These effects are often studied using techniques such as immunohistochemistry, morphometry with confocal microscopy, and Western blotting. nih.gov Specific plasma membrane receptors for 5α-pregnane-3,20-dione have been identified on MCF-7 cells through radioligand binding assays. researchgate.net

| Observed Effect in MCF-7 Cells | Method of Observation | Reference |

|---|---|---|

| Stimulates cell proliferation | Cell counting/proliferation assays | nih.gov |

| Decreases cell-substrate attachment and cell-to-cell contacts | Morphometry, Digital Computer Imaging Analysis | nih.govmedchemexpress.com |

| Decreases vinculin-containing adhesion plaques and vinculin expression | Immunohistochemistry, Western Blotting | selleckchem.comnih.gov |

| Causes depolymerization of actin stress fibers | Immunohistochemistry | nih.gov |

| Identification of specific plasma membrane binding sites (receptors) | Radioligand binding assays | researchgate.net |

These in vitro findings suggest that 5α-pregnane-3,20-dione may play a role in breast neoplasia by affecting key cellular processes like adhesion and cytoskeletal organization. selleckchem.comnih.gov

Receptor Binding Assays

Receptor binding assays are crucial for determining the specific molecular targets through which 5α-pregnane-3,20-dione exerts its biological effects. Studies have utilized radioligand binding assays to investigate the interaction of this steroid with various receptors in different tissues.

In research on MCF-7 human breast cancer cells, specific binding sites for 5α-pregnane-3,20-dione were identified exclusively in the plasma membrane fraction. collectionscanada.gc.casigmaaldrich.com These membrane receptors were found to consist of a single class of molecules with a dissociation constant (Kd) of 4.5 nM and a receptor density of 486 fmol/mg protein. collectionscanada.gc.ca This is distinct from most other steroid receptors, which are typically located in the cell nucleus. sigmaaldrich.com The binding to these membrane sites is specific to the 5α-pregnane-3,20-dione ligand. collectionscanada.gc.ca

Conversely, studies using hamster uterine cytosol did not find evidence of specific binding components for 5α-pregnane-3,20-dione. nih.gov Analysis through density-gradient centrifugation and Scatchard plot analysis of tritium-labeled 5α-pregnane-3,20-dione binding data showed no specific receptor system for this metabolite in the uterine cytosol, while confirming the presence of a specific receptor for progesterone. nih.gov

In equine studies, 5α-pregnane-3,20-dione, also known as 5α-dihydroprogesterone (DHP), has been shown to be a potent agonist for the nuclear progesterone receptor (PR). pnas.orgnih.gov In vitro studies indicate that DHP is an equally potent and efficacious progestin in horses compared to progesterone, suggesting the equine PR has evolved with increased agonistic potency for DHP. nih.gov

| Tissue/Cell Line | Receptor Type | Key Findings | Dissociation Constant (Kd) |

|---|---|---|---|

| MCF-7 Human Breast Cancer Cells | Plasma Membrane Receptor | Specific, single class of binding sites identified. collectionscanada.gc.ca | 4.5 nM collectionscanada.gc.ca |

| Hamster Uterus (Cytosol) | Cytosolic Receptors | No evidence of specific binding components found. nih.gov | Not Applicable |

| Equine Uterine/Cervical Tissues | Nuclear Progesterone Receptor (PR) | Acts as a potent and efficacious agonist, capable of supporting pregnancy. pnas.orgnih.gov | Not specified in results |

Enzyme Activity Assays (e.g., 5α-reductase, AKRs)

Enzyme activity assays are fundamental to understanding the synthesis and metabolism of 5α-pregnane-3,20-dione. This compound is a direct metabolite of progesterone, a conversion catalyzed by the enzyme 5α-reductase. bioscientifica.comwikipedia.org

5α-Reductase Assays: The primary role of 5α-reductase in this context is the reduction of the Δ4,5 double bond in progesterone to produce 5α-pregnane-3,20-dione. wikipedia.org Assays to measure this activity are often conducted using preparations from relevant tissues, such as the rat prostate, which contains both type 1 and type 2 isozymes of 5α-reductase. mdpi.com Studies in pregnant mares have shown that the placenta has significant 5α-reductase activity, which is necessary for converting progesterone to 5α-pregnane-3,20-dione (DHP). bioscientifica.com Inhibition of this enzyme with substances like dutasteride (B1684494) leads to a significant increase in progesterone concentrations and a corresponding decrease in 5α-reduced pregnanes, demonstrating the enzyme's critical role in this metabolic pathway. bioscientifica.com

Aldo-Keto Reductase (AKR) Assays: Following its synthesis, 5α-pregnane-3,20-dione can be further metabolized by other enzymes, including members of the aldo-keto reductase family. For example, AKRs catalyze the conversion of ketones to alcohols. hmdb.ca These enzymes are involved in the subsequent reduction of 5α-pregnane-3,20-dione to its downstream metabolites, such as allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one), which is a key neurosteroid. wikipedia.org

| Enzyme | Role of 5α-Pregnane-3,20-dione | Reaction | Biological Context |

|---|---|---|---|

| 5α-Reductase | Product | Progesterone → 5α-Pregnane-3,20-dione bioscientifica.comwikipedia.org | Pregnane metabolism in equine placenta, neurosteroid synthesis. bioscientifica.com |

| Aldo-Keto Reductases (AKRs) | Substrate | 5α-Pregnane-3,20-dione → 3α-hydroxy-5α-pregnan-20-one | Neurosteroid synthesis pathway. wikipedia.org |

In Vivo Animal Models

Rodent Models for Neurosteroid Research

Rodent models are extensively used to investigate the neuroactive properties of progesterone metabolites, including those derived from 5α-pregnane-3,20-dione. The downstream metabolite, allopregnanolone (3α-hydroxy-5α-pregnan-20-one), is a potent positive allosteric modulator of the GABAA receptor and is the focus of much of this research. wikipedia.orgnih.gov

In mice, allopregnanolone has been shown to possess anxiolytic, anticonvulsant, and hypnotic properties. researchgate.net Behavioral paradigms used to assess these effects include the light/dark transition test and open-field tests. researchgate.net Furthermore, studies have demonstrated that allopregnanolone can influence dopamine-mediated behaviors. In mice, it has been shown to reduce conditioned avoidance responses and apomorphine-induced climbing, behaviors that are used to predict antipsychotic-like activity. nih.gov Research has also shown that allopregnanolone promotes the proliferation of neuroprogenitor cells derived from the rat hippocampus. nih.gov

Equine and Other Animal Models for Reproductive Studies

The horse serves as a unique and valuable animal model for studying the reproductive endocrinology of 5α-pregnane-3,20-dione. In mares, this compound is a major bioactive progestin that sustains pregnancy, particularly during the latter half of gestation when progesterone levels become very low or undetectable. nih.govresearchgate.net This is a significant departure from the widely accepted model where progesterone is the sole hormone required for pregnancy maintenance. pnas.orgnih.gov

In vivo studies in mares have demonstrated that 5α-pregnane-3,20-dione stimulates endometrial growth and the expression of progesterone-dependent genes, and can maintain pregnancy in the absence of luteal progesterone. pnas.orgnih.gov The transition from ovarian progesterone to placental 5α-pregnane-3,20-dione as the dominant progestogen defines the luteo-placental shift in this species. researchgate.net

Other animal models have also been used. Studies in boar testis have investigated the inhibitory effects of 5α-pregnane-3,20-dione on the biosynthesis of 16-androstenes and dehydroepiandrosterone. nih.gov Additionally, homogenates from bovine corpora lutea have been shown to catalyze the synthesis of metabolites from progesterone, including 5α-pregnane-3,20-dione. nih.gov

Tumorigenesis Models

The role of 5α-pregnane-3,20-dione in tumorigenesis has been investigated primarily using human breast cancer cell lines, such as MCF-7. In this context, it is considered a high-level metabolite of progesterone found in breast cancer tissue but not in normal breast tissue. sigmaaldrich.com In vitro studies have shown that 5α-pregnane-3,20-dione promotes the proliferation and detachment of these cancer cells. sigmaaldrich.com The discovery of specific membrane receptors for this compound on MCF-7 cells provides a potential mechanism for its proliferative effects. collectionscanada.gc.ca Further research in in vivo tumorigenesis models is needed to fully elucidate its role in cancer progression.

Stable Isotope Labeling in Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. For 5α-pregnane-3,20-dione, deuterium-labeled versions, such as 5α-Pregnane-3,20-dione (1,2,4,5,6,7-D6), are commercially available for research purposes. isotope.com

These labeled compounds are essential for applications in mass spectrometry (MS), metabolism studies, and metabolomics. isotope.com By introducing a known mass shift, the deuterated steroid can be used as an internal standard in quantitative MS-based assays, allowing for precise measurement of the endogenous, unlabeled compound in complex biological samples like plasma or tissue extracts. It also enables researchers to track the conversion of 5α-pregnane-3,20-dione into its various downstream metabolites, providing clear insights into metabolic pathways without the use of radioactive materials. isotope.com

| Property | Value |

|---|---|

| Compound Name | 5-α-Pregnane-3,20-dione (1,2,4,5,6,7-D₆, 95%) isotope.com |

| Chemical Formula | C21H26D6O2 isotope.com |

| Molecular Weight | 322.52 isotope.com |

| Labeled CAS Number | 203850-92-4 isotope.com |

| Primary Applications | Clinical Mass Spectrometry, Metabolism, Metabolomics isotope.com |

Future Directions and Research Opportunities

Elucidation of Unidentified Receptors and Signaling Pathways

While the downstream metabolite of 5α-pregnane-3,20-dione, allopregnanolone (B1667786), is known to be a potent allosteric modulator of the GABA-A receptor, the direct molecular targets and signaling pathways of 5α-pregnane-3,20-dione itself are not fully understood. nih.gov Research indicates that its receptors in certain cancer cells, such as MCF-7 breast cancer cells, are located on the cell surface rather than in the nucleus, suggesting non-genomic mechanisms of action that warrant further investigation. sigmaaldrich.com

Future research should focus on identifying and characterizing these putative cell surface receptors. Unraveling these interactions is crucial for a comprehensive understanding of how 5α-pregnane-3,20-dione exerts its physiological and pathological effects. Beyond the well-documented GABAergic system, it is plausible that this steroid interacts with other, as yet unidentified, receptor systems. frontiersin.orgmdpi.com The pregnane (B1235032) X receptor (PXR) and membrane progesterone (B1679170) receptors (mPRs) have been identified as targets for its metabolite, allopregnanolone, and it is conceivable that 5α-pregnane-3,20-dione also interacts with these or similar receptors. mdpi.comconicet.gov.ar Advanced proteomic and molecular modeling techniques could be employed to screen for novel binding partners and to delineate the subsequent intracellular signaling cascades.

Further Research into Oncological Implications and Therapeutic Targeting

There is growing evidence linking 5α-pregnane-3,20-dione and its metabolic pathway to the progression of certain cancers. nih.gov It has been identified as a high-level metabolite in breast cancer tissue and has been shown to promote cell proliferation and detachment. sigmaaldrich.com Similarly, its metabolite allopregnanolone has been observed to increase proliferation, migration, and the clonogenic capacity of epithelial ovarian cancer cell lines. nih.govconicet.gov.ar These findings highlight the pro-tumor effects of 5α-pregnanes in specific cancer contexts. conicet.gov.ar

This necessitates further investigation into the precise mechanisms by which 5α-pregnane-3,20-dione contributes to tumorigenesis. Future studies should aim to elucidate the signaling pathways, such as the prostaglandin (B15479496) pathways, that are modulated by this compound in cancer cells. semanticscholar.org A deeper understanding of these oncogenic roles could pave the way for novel therapeutic strategies. frontiersin.org Targeting the enzymes responsible for the synthesis of 5α-pregnane-3,20-dione, such as 5α-reductase, could be a viable approach to inhibit the growth of hormone-sensitive tumors. nih.gov Furthermore, developing antagonists for the specific receptors through which this steroid exerts its pro-cancer effects represents a promising avenue for therapeutic intervention. scivisionpub.com The potential of targeting the pregnenolone-progesterone-allopregnanolone pathway is also being explored as a therapeutic strategy in other conditions, which may provide insights applicable to oncology. nih.gov

Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

A thorough understanding of the physiological and pathological roles of 5α-pregnane-3,20-dione relies on the ability to accurately measure its levels, along with those of its precursors and metabolites, in various biological matrices. Current methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for steroid analysis. nih.gove-century.us

The future of this field lies in the application of advanced metabolomic approaches that allow for the simultaneous and quantitative analysis of a wide array of steroids. frontiersin.org This "steroid metabolomics" or "metabolomic fingerprinting" can provide a comprehensive snapshot of the steroid profile in a given biological sample. nih.govnih.gov By combining high-throughput mass spectrometry with sophisticated computational and machine learning algorithms, researchers can identify unique steroid signatures associated with different physiological states or diseases. nih.govrug.nl These advanced analytical strategies will be instrumental in identifying novel biomarkers for diseases influenced by dysregulated progesterone metabolism and in monitoring the response to therapies targeting this pathway. e-century.us

Exploration of Species-Specific Differences in Metabolism and Function

Significant variations in progesterone metabolism have been observed across different species. nih.gov The metabolic clearance rate of progesterone, a key determinant of the bioavailability of its metabolites like 5α-pregnane-3,20-dione, differs substantially between humans, monkeys, rabbits, sheep, rats, and guinea pigs. nih.gov These differences are likely attributable to variations in the expression and activity of metabolic enzymes.

For instance, in the African elephant, 5α-reduced progestins, including 5α-pregnane-3,20-dione, are the predominant progestins found in both luteal tissue and circulating blood, suggesting a different regulatory role compared to humans. researchgate.net Furthermore, the mechanisms by which steroid hormones like cortisol influence progesterone metabolism also exhibit species specificity. wikipedia.org Understanding these species-specific differences is crucial for the appropriate use of animal models in preclinical research. Future comparative studies are needed to map the metabolic pathways of progesterone and the functional roles of its metabolites across a broader range of species. This will not only enhance our fundamental knowledge of steroid endocrinology but also improve the translation of findings from animal studies to human clinical applications. The development of new enzymatic tools, such as engineered bacterial progesterone 5β-reductases, may also open new avenues for studying and synthesizing these compounds. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 5a-Pregnane-3,20-dione, and how can its enzymatic synthesis be characterized in vitro?

- Methodology : Use purified recombinant enzymes (e.g., 5α-POR from Digitalis lanata cell cultures) with progesterone as a substrate under optimized conditions (pH 7.0, 40°C, NADPH cofactor). Monitor conversion via TLC, GC-MS, or HPLC to quantify intermediates like 5a-pregnan-3β-ol-20-one .

- Key Data : Apparent Ki values for this compound (18.5–20 µM) and NADPH (50–120 µM) in enzyme kinetics studies .

Q. How is this compound detected and quantified in biological samples such as plasma or tissue homogenates?

- Methodology : Employ radioimmunoassays (RIAs) using antibodies cross-reactive with progesterone metabolites. Validate specificity via chromatographic separation (e.g., silica gel columns) and mass spectrometry .

- Key Data : In pregnancy plasma, levels correlate with gestational age, increasing significantly after 32 weeks . Cross-reactivity with progesterone antibodies (137%) necessitates confirmatory techniques like GC-MS .

Q. What is the role of this compound in modulating cytoskeletal dynamics in cancer cells?

- Methodology : Treat MCF-7 breast cancer cells with physiological concentrations (e.g., 1–10 µM) and assess F-actin polymerization via phalloidin staining, vinculin expression via Western blot, and cell adhesion via Boyden chamber assays .

- Key Data : Reduces vinculin expression by 40–60% and disrupts adhesion plaques, correlating with decreased metastatic potential .

Advanced Research Questions

Q. How do experimental conditions (e.g., serum deprivation) influence the mitogenic effects of this compound in hormone-responsive cancer models?

- Methodology : Compare androgen-responsive prostate or breast cancer cells under serum-rich vs. serum-deprived conditions. Measure proliferation via BrdU incorporation and mitogenic signaling (e.g., MAPK/ERK) via phospho-specific antibodies .

- Data Contradictions : Serum deprivation enhances mitogenic activity in prostate cancer cells, suggesting context-dependent receptor activation .

Q. What experimental strategies resolve discrepancies in this compound’s dual role as a tumor promoter vs. suppressor?

- Methodology : Profile dose-dependent effects (nM to µM) across cell types (e.g., MCF-7 vs. MCF-10A). Use RNA-seq to identify divergent signaling pathways (e.g., TGF-β vs. Wnt) and validate via CRISPR knockouts .

- Key Insight : Low concentrations (nM) may activate membrane receptors (e.g., TGR5), while higher doses (µM) induce cytoskeletal disruption, explaining contradictory outcomes .

Q. How can the stereoselective synthesis of this compound be optimized to minimize 5β-isomer contamination?

- Methodology : Engineer Digitalis lanata 5α-POR mutants with enhanced substrate specificity. Use chiral chromatography (e.g., Chiralpak IA) to assess purity and optimize reaction pH (8.0–8.5) to favor 5α-reduction .

- Key Data : Wild-type 5α-POR produces this compound with <5% 5β-isomer under optimal NADPH conditions .

Q. What cross-species differences exist in this compound biosynthesis, and how do they impact comparative studies?

- Methodology : Compare progesterone metabolism in mammalian tissues (e.g., human ovarian cells) vs. non-angiosperms (e.g., spruce P5ßR). Use isotopic tracing (e.g., <sup>14</sup>C-progesterone) to track product profiles .

- Key Finding : Non-angiosperms like spruce produce 5ß-pregnane-3,20-dione as the dominant metabolite, unlike mammals .

Q. How do this compound and its derivatives interact with nuclear vs. membrane progesterone receptors (nPRs vs. mPRs)?

- Methodology : Perform competitive binding assays using <sup>3</sup>H-progesterone and membrane/cytosolic fractions from PR-positive cells. Validate via siRNA knockdown of mPRα/β .

- Key Data : Binds mPRs with higher affinity (IC50 ~10 nM) than nPRs, activating non-genomic pathways (e.g., cAMP/PKA) .

Methodological Notes

- Data Validation : Always confirm this compound identity via GC-MS or NMR, especially in complex matrices like plasma or tissue extracts, to avoid cross-reactivity artifacts .

- Cell Culture : Use charcoal-stripped serum to eliminate confounding effects of endogenous steroids in hormone-responsive assays .

- Enzyme Assays : Pre-incubate microsomal fractions with NADPH regenerating systems (e.g., glucose-6-phosphate dehydrogenase) to sustain cofactor levels during kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.